

Delcasertib selective δ -PKC inhibition experimental use

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Compound Focus: Delcasertib

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Compound Profile and Application Notes

Delcasertib (also known as KAI-9803 and BMS-875944) is a synthetically derived peptide conjugate designed as a potent and selective inhibitor of δ -PKC [1]. Its primary experimental application has been to ameliorate injury associated with ischemia and reperfusion (I/R) [1].

- **Mechanism of Action:** The compound is composed of a selective δ -PKC inhibitor peptide (the 'cargo peptide') derived from the δ V1-1 portion of δ -PKC. This cargo is conjugated reversibly via a disulfide bond to a cell-penetrating peptide, which is an 11-amino acid, arginine-rich sequence from the HIV type 1 transactivator protein (TAT47–57, the 'carrier peptide') [1]. This design facilitates cellular uptake and intracellular release of the active inhibitor.
- **Biological Rationale:** Activation of δ -PKC plays a pro-inflammatory and pro-death regulatory role in myocardial ischemia/reperfusion injury (MIRI) [2]. During MIRI, reactive oxygen species (ROS) and calcium overload trigger pathways leading to cardiomyocyte death [3]. Inhibition of δ -PKC was hypothesized to interrupt these damaging signals, thereby reducing infarct size [4] [2].
- **Formulation Note:** The free form of **Delcasertib** is prone to instability. For experimental use, it is advisable to consider the stable salt form (**Delcasertib** hydrochloride), which retains the same biological activity [1].

Summary of Clinical Trial Data and Protocol

The most comprehensive human experiment with **Delcasertib** was the **PROTECTION AMI Randomized Controlled Trial** [4] [5] [6]. This study serves as the primary source for a detailed clinical-grade protocol.

TABLE 1: PROTECTION AMI Trial Design and Key Parameters

Parameter	Specification
Trial Identifier	NCT00785954 [4]
Design	Multicentre, double-blind, placebo-controlled [4]
Patient Population	Anterior STEMI (primary cohort, n=1010) or inferior STEMI (exploratory, n≤166) presenting within 6 hours [4]
Intervention	Intravenous infusion of Placebo or Delcasertib at 50, 150, or 450 mg/h [4]
Infusion Protocol	Initiated prior to primary PCI and continued for approximately 2.5 hours [4]
Primary Endpoint	Infarct size measured by CK-MB area under the curve (AUC) [4]
Key Secondary Endpoints	Other infarct size measures, ECG ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) [4]

TABLE 2: PROTECTION AMI Trial Outcomes

Treatment Group	Primary Endpoint: CK-MB AUC (median, ng·h/mL)	Conclusion on Efficacy
Placebo	5,156	No significant difference in the primary or secondary efficacy endpoints was observed between any Delcasertib dose group and the placebo group [4].
Delcasertib 50 mg/h	5,043	
Delcasertib 150 mg/h	4,419	

Treatment Group	Primary Endpoint: CK-MB AUC (median, ng·h/mL)	Conclusion on Efficacy
Delcasertib 450 mg/h	5,253	

Preclinical Experimental Protocols

In Vivo Administration in Animal Models

Protocols derived from animal studies provide guidance for basic research applications.

- **Animal Model:** Acute myocardial infarction induced by ischemia-reperfusion in rats (e.g., six-week-old male Crl:CD(SD) rats) [1].
- **Dosing and Administration:** A single dose of 1 mg/kg **Delcasertib** administered via the femoral vein [1].
- **Key Findings:** In this model, administration of **Delcasertib** at the end of the ischemia period reduced subsequent cardiac damage caused by reperfusion [1]. The conjugation to the TAT47-57 carrier peptide was shown to facilitate distribution to critical tissues including the heart, liver, and kidney [1].

In Vitro Reconstitution and Handling

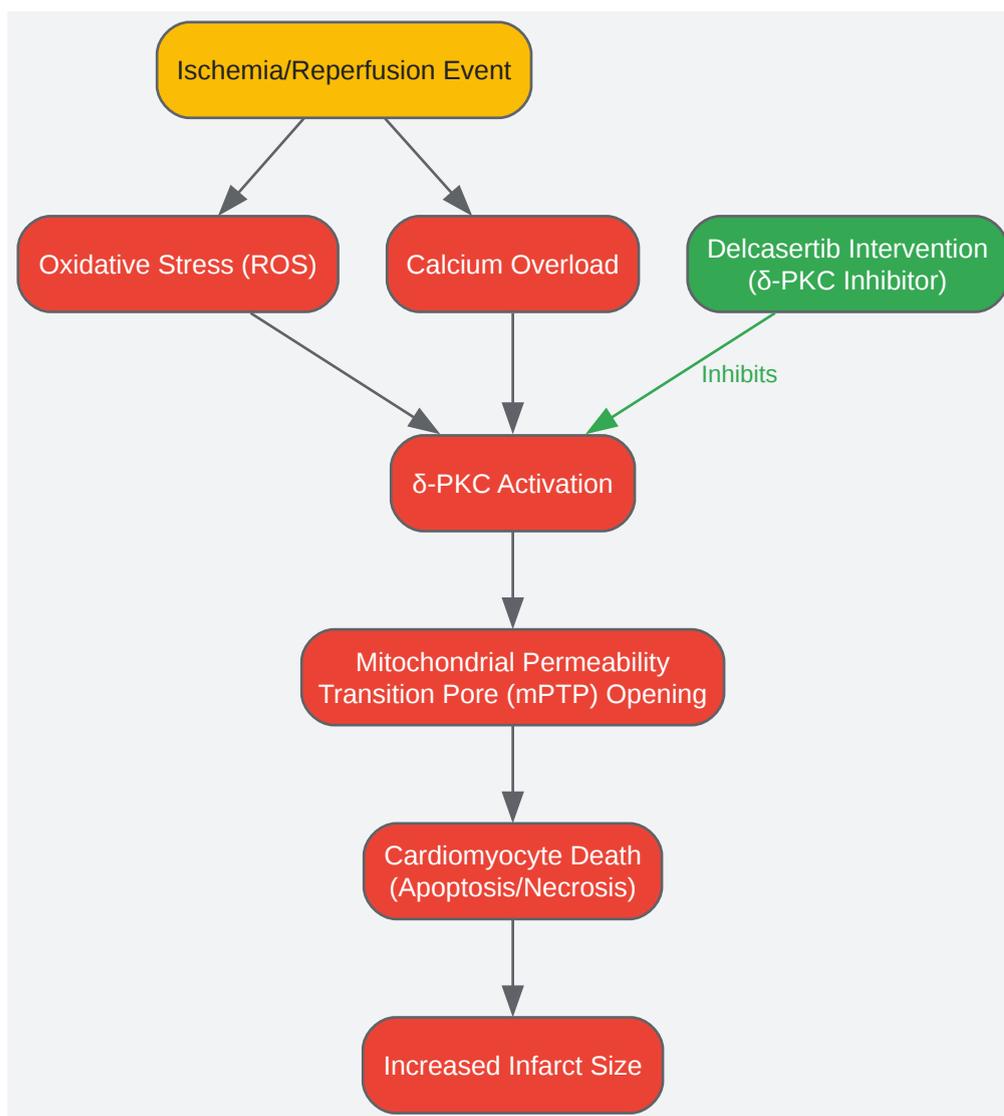
For cell-based assays, the following protocol is recommended based on supplier data [1]:

- **Stock Solution Preparation:**
 - **Solvent:** Use DMSO (Hygroscopic, use newly opened DMSO).
 - **Solubility:** ≥ 100 mg/mL (34.72 mM).
 - **Storage:** Aliquot and store at -80°C for 6 months or -20°C for 1 month in sealed containers away from moisture to prevent inactivation from repeated freeze-thaw cycles.
- **Preparation of Working Solution for In Vivo Animal Studies:**
 - **Protocol 1 (Recommended):** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

- Steps: Add 100 μL of DMSO stock solution (76.9 mg/mL) to 400 μL PEG300 and mix. Add 50 μL Tween-80 and mix. Add 450 μL Saline (0.9% NaCl in ddH₂O) to a final volume of 1 mL. This yields a clear solution of ≥ 7.69 mg/mL.

Signaling Pathway and Experimental Workflow

The diagram below outlines the proposed mechanism of **Delcasertib** and the workflow for its experimental application in the context of myocardial ischemia-reperfusion injury.



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Critical Insights for Researchers

- **Clinical Translation Gap:** Despite strong preclinical evidence and a sound mechanistic rationale, **Delcasertib** failed to show a benefit in a large, well-conducted Phase 3 trial [4]. This highlights the significant challenge of translating cardioprotective therapies from animal models to humans, where comorbidities, concomitant medications, and standardized clinical care may influence outcomes.
- **Target Engagement vs. Efficacy:** The case of **Delcasertib** suggests that successful inhibition of the δ -PKC target (target engagement) may not be sufficient to meaningfully alter the complex pathology of MIRI in patients, especially when treatment is administered at the time of reperfusion.
- **Future Directions:** Research into δ -PKC inhibition may find more success in other cardiovascular conditions where its role is prominent, such as in the progression of cardiac hypertrophy, heart failure, or atherosclerosis [2]. Alternative dosing regimens or patient populations might also be considered.

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